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Part 1: Executive Summary & Core Profile

2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) is a specialized heterocyclic
scaffold used primarily as a late-stage intermediate in the synthesis of kinase inhibitors. Unlike
the more common 6,7-dimethoxyquinazoline pharmacophores (found in first-generation EGFR
inhibitors like Gefitinib), this 7,8-disubstituted core offers distinct physicochemical properties,
including altered metabolic stability and solubility profiles due to the 8-methoxy "solubilizing
handle."

While the molecule itself acts as an electrophilic building block rather than a final drug
candidate, its derivatives have been implicated in high-value therapeutic areas, most notably
JNK (c-Jun N-terminal kinase) inhibition for metabolic and neurodegenerative disorders, and
EGFR/PI3K modulation in oncology.

Chemical Identity
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Property Specification
CAS Number 956100-68-8
Molecular Formula C10H9CIN20
Molecular Weight 208.64 Da

2-Chloro (Electrophile), 8-Methoxy (H-bond

Key Functional Groups - ]
acceptor/Solubility), 7-Methyl (Steric modulator)

Nucleophilic Aromatic Substitution (
Primary Reactivity
)at C2

Part 2: Biological Mechanism & Therapeutic
Applications[2][3][4]

The biological value of 2-Chloro-8-methoxy-7-methylquinazoline lies in its transformation
into bioactive ligands. The 2-chloro position serves as the "warhead" attachment point for
amines that interact with the hinge region or solvent-exposed areas of kinase domains.

JNK Inhibition (Metabolic & Neurodegenerative)

Research by Pfizer and others has utilized this specific scaffold to develop inhibitors of c-Jun
N-terminal kinases (JNKs). JNKs are stress-activated protein kinases that play a critical role in:

« Insulin Resistance: JNK phosphorylation of IRS-1 (Ser307) desensitizes insulin signaling.

o Neurodegeneration: JNK pathway activation is linked to neuronal apoptosis in Alzheimer's
and Parkinson's disease.

Mechanism of Action (Derivative-Level): Derivatives synthesized from this core (e.g., via
substitution with trans-4-aminocyclohexanol) bind to the ATP-binding pocket of JNK. The
quinazoline nitrogen atoms (N1/N3) typically form hydrogen bonds with the kinase hinge
region, while the 8-methoxy group can interact with specific residues (e.g., Lysine or Aspartate)
or improve water solubility, enhancing oral bioavailability.
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Structural Advantages of the 8-OMe, 7-Me Pattern

Compared to the canonical 6,7-dimethoxy motif:

o 8-Methoxy: Reduces planarity slightly and changes the hydration shell, often improving
solubility in aqueous media—a critical hurdle in quinazoline drug development.

e 7-Methyl: Provides a hydrophobic contact point that can improve selectivity by clashing with
the "gatekeeper" residues of off-target kinases.

Visualization: JNK Signaling & Inhibition Pathway

The following diagram illustrates the pathway targeted by derivatives of this scaffold.
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Caption: JNK signaling cascade showing the intervention point of quinazoline-based ATP-
competitive inhibitors.

Part 3: Synthetic Utility & Experimental Protocols

The primary utility of 2-Chloro-8-methoxy-7-methylquinazoline is its reactivity in Nucleophilic
Aromatic Substitution (
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). The 2-chloro position is activated by the electron-deficient pyrimidine ring, allowing
displacement by primary and secondary amines.

Protocol 1: Synthesis of JNK Inhibitor Intermediate

Based on W0O2007125405 (Pfizer)
Objective: Functionalization of the C2 position with an amine side chain.

Reagents:

Substrate: 2-Chloro-8-methoxy-7-methylquinazoline (1.0 eq)

Nucleophile: trans-4-amino-cyclohexanol (2.0 eq)

Base: DBU (1,8-Diazabicyclo[5.4.0]Jundec-7-ene) (2.0 eq)

Solvent: Acetonitrile (

Step-by-Step Methodology:

Preparation: Dissolve 20.4 g (0.098 mol) of 2-Chloro-8-methoxy-7-methylquinazoline in
800 mL of anhydrous acetonitrile.

» Addition: Add trans-4-amino-cyclohexanol (22.5 g, 0.195 mol) followed by DBU (29.7 g,
0.195 mol) in a single portion.

» Reaction: Heat the mixture to reflux (

) with continuous magnetic stirring.

» Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Petroleum Ether 1:1). The
starting material spot (

) should disappear, replaced by a more polar product spot.

o Typical Duration: 12—-16 hours (Overnight).
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o Work-up:
o Remove solvent in vacuo.[1]
o Resuspend residue in water/DCM. Extract organic layer.
o Wash with brine, dry over
, and concentrate.

 Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the 2-
amino substituted quinazoline.

Protocol 2: In Vitro Kinase Assay (General)

To validate the biological activity of the synthesized derivative.

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Tween-20.

Enzyme: Recombinant human JNK1 or EGFR kinase domain (5—-10 nM).

Substrate: Biotinylated peptide substrate (e.g., ATF2 for JNK).

Reaction:

o Incubate enzyme + Inhibitor (variable concentration) for 15 mins.
o AddATP (

concentration) + Substrate to initiate.

o Incubate for 60 mins at Room Temp.

e Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo to quantify
phosphorylation inhibition. Calculate

using non-linear regression.
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Visualization: Synthetic Workflow
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Caption: SNAr reaction pathway for functionalizing the 2-chloroquinazoline scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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